
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline is an organic compound with the molecular formula C10H12ClF2NO It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 3-position, a difluoromethoxy group at the 4-position, and an isopropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)-N-isopropylaniline typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 3-chloro-4-(difluoromethoxy)aniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with isopropyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反応の分析
Types of Reactions
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(difluoromethoxy)-N-isopropylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The isopropyl group attached to the nitrogen atom can influence the compound’s binding affinity and selectivity.
類似化合物との比較
3-Chloro-4-(difluoromethoxy)-N-isopropylaniline can be compared with other similar compounds, such as:
3-Chloro-4-(trifluoromethoxy)-N-isopropylaniline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and biological activity.
3-Chloro-4-(methoxy)-N-isopropylaniline: The methoxy group is less electronegative than the difluoromethoxy group, resulting in different reactivity and applications.
3-Chloro-4-(difluoromethoxy)-N-methyl aniline: This compound has a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H12ClF2NO |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
3-chloro-4-(difluoromethoxy)-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H12ClF2NO/c1-6(2)14-7-3-4-9(8(11)5-7)15-10(12)13/h3-6,10,14H,1-2H3 |
InChIキー |
ANMZPSKSLNKCKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC(=C(C=C1)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


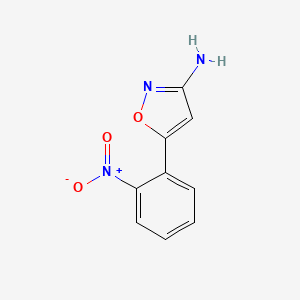
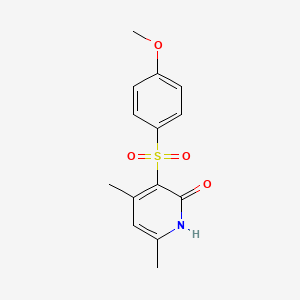
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)

![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)
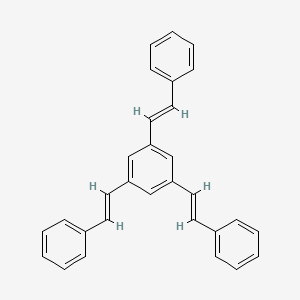
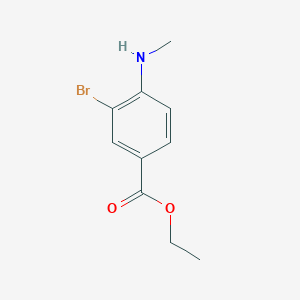

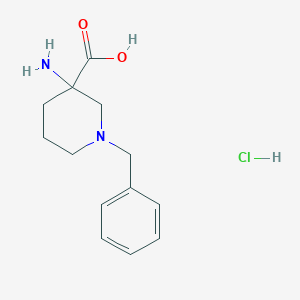
![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)

